7-Chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
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Overview
Description
7-Chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid: is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 7th position and a carboxylic acid group at the 5th position on the tetrahydroquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloroquinoline with a suitable carboxylating agent under acidic or basic conditions to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a more saturated form, such as tetrahydroquinoline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, 7-Chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential in medicinal chemistry as a precursor for the development of pharmaceutical agents. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is largely dependent on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes, receptors, or DNA. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
7-Chloro-1,2,3,4-tetrahydroquinoline: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Uniqueness: The presence of both the chlorine atom and the carboxylic acid group in 7-Chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid provides a unique combination of reactivity and biological activity.
Properties
Molecular Formula |
C10H10ClNO2 |
---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-6-4-8(10(13)14)7-2-1-3-12-9(7)5-6/h4-5,12H,1-3H2,(H,13,14) |
InChI Key |
VLGZEUULAPOJGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2NC1)Cl)C(=O)O |
Origin of Product |
United States |
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